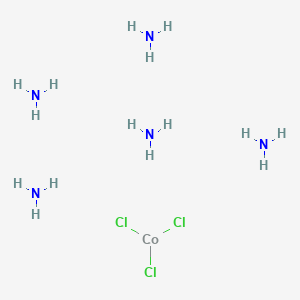
Tris(2,6-diisopropylphenoxy)niobium(V) chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
dichlorotris(2,6-diisopropylphenolato)niobium , is a coordination compound with the chemical formula C₃₆H₅₁Cl₂NbO₃. It features a niobium center coordinated to three 2,6-diisopropylphenoxy ligands and two chloride ions . The compound is a yellow crystalline solid that deliquesces in moist air and decomposes in water .
Preparation Methods
Synthetic Routes:: . The reaction proceeds as follows:
NbCl5+3C6H3(CH3)2OH→C3H5Cl2NbO3+3HCl
Industrial Production:: While industrial-scale production methods are not widely documented, laboratory-scale synthesis is well-established.
Chemical Reactions Analysis
Reactivity:: Tris(2,6-diisopropylphenoxy)niobium(V) chloride participates in various chemical reactions:
Oxidation: It can undergo oxidation reactions.
Reduction: Reduction reactions are possible.
Substitution: The chloride ligands can be substituted by other ligands.
Reductive Conditions: Common reducing agents include hydrides (e.g., LiAlH₄).
Oxidative Conditions: Oxidizing agents like hydrogen peroxide (H₂O₂) or oxygen (O₂) can be employed.
Substitution Reactions: Organic or inorganic nucleophiles can replace chloride ligands.
Major Products:: The major products depend on the specific reaction conditions. For example, substitution with organic ligands yields different organometallic derivatives.
Scientific Research Applications
Tris(2,6-diisopropylphenoxy)niobium(V) chloride finds applications in:
Catalysis: It serves as a catalyst in organic transformations.
Materials Science: Used in the preparation of novel materials.
Coordination Chemistry: Studied for its unique ligand coordination properties.
Mechanism of Action
The exact mechanism of action remains an active area of research. its catalytic properties suggest involvement in reaction pathways.
Comparison with Similar Compounds
Tris(2,6-diisopropylphenoxy)niobium(V) chloride stands out due to its specific ligand arrangement. Similar compounds include other niobium complexes with different ligands, such as niobium pentachloride and niobium oxides .
Properties
Molecular Formula |
C36H54Cl2NbO3 |
|---|---|
Molecular Weight |
698.6 g/mol |
IUPAC Name |
dichloroniobium;2,6-di(propan-2-yl)phenol |
InChI |
InChI=1S/3C12H18O.2ClH.Nb/c3*1-8(2)10-6-5-7-11(9(3)4)12(10)13;;;/h3*5-9,13H,1-4H3;2*1H;/q;;;;;+2/p-2 |
InChI Key |
VZJZWCHLIMCJHJ-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)O.CC(C)C1=C(C(=CC=C1)C(C)C)O.CC(C)C1=C(C(=CC=C1)C(C)C)O.Cl[Nb]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2,6-diphenylthieno[2,3-f][1]benzothiole](/img/structure/B12060454.png)






![4-acetyl-3-hydroxy-6,7,7-trimethyl-6,15-diazatetracyclo[8.6.1.02,8.014,17]heptadeca-1(16),3,10(17),11,13-pentaen-5-one](/img/structure/B12060495.png)

![(S)-1-{(RP)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine, >=97%](/img/structure/B12060500.png)
